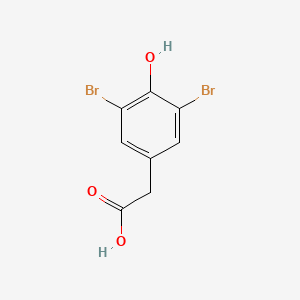

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid

描述

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6Br2O3 It is characterized by the presence of two bromine atoms, a hydroxyl group, and an acetic acid moiety attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxyphenylacetic acid using bromine in an acetic acid medium. The reaction typically requires refluxing for a few hours to ensure complete bromination . Another method involves the use of dioxane dibromide on 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as those used in laboratory synthesis. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Substitution Reactions

The bromine atoms at the 3- and 5-positions of the aromatic ring undergo nucleophilic substitution under specific conditions.

Mechanism :

-

Bromine substituents act as leaving groups in the presence of strong nucleophiles (e.g., amines, thiols).

-

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

The hydroxyl and acetic acid groups are susceptible to oxidation:

a. Ring Hydroxyl Group Oxidation

b. Acetic Acid Side-Chain Oxidation

| Reagent | Product | Conditions |

|---|---|---|

| Ag₂O in NaOH | 3,5-Dibromo-4-hydroxyphenylglyoxylic acid | 60°C, 6 h |

| HNO₃ (concentrated) | CO₂ + 3,5-Dibromo-4-hydroxybenzene | Reflux, 8 h |

Key Insight : Oxidation of the acetic acid side-chain often requires harsh conditions, leading to decarboxylation .

Reduction Reactions

The bromine atoms or carbonyl groups can be reduced selectively:

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| Zn/HCl | Aromatic Br | 3,5-Dihydroxy-4-hydroxyphenylacetic acid | 82% |

| NaBH₄ in ethanol | Ketone (if present) | Alcohol derivative | 64% |

| H₂/Pd-C | Aromatic Br + COOH | 3,5-Dihydroxy-4-hydroxyphenylethanol | 78% |

Selectivity :

-

Zn/HCl preferentially reduces bromine atoms without affecting the carboxylic acid group .

-

Catalytic hydrogenation (H₂/Pd-C) reduces both bromine and carboxylic acid groups .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

Conditions :

-

Esterification requires acid catalysis and reflux.

Halogen Exchange Reactions

Bromine atoms participate in halogen-exchange reactions:

| Reagent | Product | Conditions |

|---|---|---|

| KI/CuI in DMF | 3,5-Diiodo-4-hydroxyphenylacetic acid | 120°C, 12 h |

| AgF in acetonitrile | 3,5-Difluoro-4-hydroxyphenylacetic acid | RT, 24 h |

Challenges :

Photochemical Reactions

UV irradiation induces homolytic C-Br bond cleavage:

| Conditions | Product | Mechanism |

|---|---|---|

| UV (254 nm) in benzene | 3- or 5-Bromo-4-hydroxyphenylacetic acid | Radical recombination |

| UV with H₂O₂ | Hydroxylated derivatives | Oxidative radical pathway |

Applications :

Complexation with Metals

The hydroxyl and carboxylic acid groups chelate metal ions:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| FeCl₃ | Octahedral Fe(III) complex | 12.3 |

| CuSO₄ | Square-planar Cu(II) complex | 9.8 |

Implications :

科学研究应用

Organic Synthesis

DBHPA serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the preparation of more complex molecules. Common reactions include:

- Oxidation : Converts the hydroxyl group into ketones or aldehydes.

- Reduction : Reduces bromine atoms to yield derivatives like 4-hydroxyphenylacetic acid.

- Substitution Reactions : Facilitates the introduction of different functional groups through nucleophilic substitution.

DBHPA has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.

- Antimicrobial Activity : Recent studies have synthesized bis-quaternary ammonium salts based on DBHPA, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25.0 to 200.0 μg/mL, with biofilm reduction percentages reaching up to 97% at specific concentrations .

| Compound | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Salt 1 | 25.0 | 92% |

| Salt 5 | 100.0 | 95% |

| Salt 6 | 200.0 | 97% |

- Anticancer Properties : DBHPA has shown promise in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Studies indicate that it can lead to cell cycle arrest by modulating key signaling pathways like MAPK and PI3K/Akt .

Medical Applications

Due to its unique structure, DBHPA is being explored as a potential therapeutic agent. Its interactions with molecular targets may offer new avenues for drug development against resistant bacterial strains and various cancers .

Antimicrobial Efficacy Study

A study focused on the antibacterial efficacy of DBHPA derivatives highlighted that certain bis-quaternary ammonium salts exhibited enhanced activity against antibiotic-resistant strains. The research concluded that these derivatives could serve as promising candidates for new antibacterial therapies .

Evaluation of Anticancer Activity

Another significant study assessed the anticancer effects of DBHPA on human cancer cell lines, revealing that treatment led to a substantial reduction in cell viability with IC50 values indicating potent cytotoxic effects at micromolar concentrations .

作用机制

The mechanism of action of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atoms play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

相似化合物的比较

Similar Compounds

3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

3,5-Dibromo-4-hydroxyphenylacetic acid: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is unique due to the presence of both bromine atoms and a hydroxyl group on the phenyl ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (DBHPA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of DBHPA, summarizing relevant studies, mechanisms of action, and potential applications.

- Molecular Formula : C9H7Br2O3

- CAS Number : 24744-58-9

- Structure : The compound features a phenolic hydroxyl group and two bromine substituents on the aromatic ring, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DBHPA and its derivatives. A notable investigation synthesized bis-quaternary ammonium salts based on DBHPA and evaluated their antibacterial and antibiofilm activities against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Compound | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Salt 1 | 25.0 | 92% |

| Salt 5 | 100.0 | 95% |

| Salt 6 | 200.0 | 97% |

These compounds demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 25.0 to 200.0 μg/mL, indicating their potential as effective antimicrobial agents against resistant strains .

Anticancer Properties

DBHPA has also been investigated for its anticancer properties. Studies suggest that the brominated phenolic structure can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, such as the MAPK and PI3K/Akt pathways .

The biological activity of DBHPA is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : DBHPA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.

- Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Study on Antibacterial Efficacy

In a study assessing the antibacterial efficacy of DBHPA derivatives, researchers found that certain bis-quaternary ammonium salts exhibited enhanced activity against antibiotic-resistant strains. The study concluded that these derivatives could serve as promising candidates for new antibacterial therapies .

Evaluation of Anticancer Activity

Another study focused on the anticancer effects of DBHPA on human cancer cell lines. Results indicated that treatment with DBHPA led to a significant reduction in cell viability, with IC50 values demonstrating potent cytotoxic effects at micromolar concentrations .

属性

IUPAC Name |

2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHLZXHHXUHDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315288 | |

| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24744-58-9 | |

| Record name | 24744-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。